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molecular formula C16H15NO2 B122651 Ketoprofen amide CAS No. 59512-16-2

Ketoprofen amide

Cat. No. B122651
M. Wt: 253.29 g/mol
InChI Key: KLWMCJJRUWWDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05089405

Procedure details

The basic phase is acidified and is then extracted with chloroform. After forming the R (+) α-methylbenzylamine derivative of ketoprofen, analysis of the mixture of the two diastereoisomers by high performance liquid chromatography shows that the enantiomeric excess of S (+) ketoprofen is 93%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC([NH2:9])C1C=CC=CC=1.[OH:10][C:11]([CH:13]([C:15]1[CH:28]=[CH:27][CH:26]=[C:17]([C:18]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[O:19])[CH:16]=1)[CH3:14])=O>>[CH3:14][CH:13]([C:11]([NH2:9])=[O:10])[C:15]1[CH:16]=[C:17]([C:18]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[O:19])[CH:26]=[CH:27][CH:28]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C1=CC=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(=O)C(C)C1=CC(C(=O)C2=CC=CC=C2)=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(=O)C(C)C1=CC(C(=O)C2=CC=CC=C2)=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is then extracted with chloroform
CUSTOM
Type
CUSTOM
Details
After forming

Outcomes

Product
Name
Type
Smiles
CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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